molecular formula C19H14ClN3O5S B3750548 2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide

2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide

Cat. No.: B3750548
M. Wt: 431.8 g/mol
InChI Key: ZMKXGVATROPYGE-DHDCSXOGSA-N
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Description

This compound integrates three key structural motifs:

  • Hydrazide linkage: Facilitates hydrogen bonding and structural flexibility, often critical for bioactivity.
  • 4-Chloro-benzylidene-substituted thiazolidinone: A heterocyclic core with a 2,4-dioxo-thiazolidin-3-yl scaffold, modified with a 4-chlorobenzylidene group. The chloro substituent may influence electronic properties and binding interactions.

The synthesis likely involves condensation of a hydrazide precursor with 4-chlorobenzaldehyde in the presence of a catalyst, followed by cyclization to form the thiazolidinone ring .

Properties

IUPAC Name

N'-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c20-12-7-5-11(6-8-12)9-15-18(27)23(19(28)29-15)10-16(25)21-22-17(26)13-3-1-2-4-14(13)24/h1-9,24H,10H2,(H,21,25)(H,22,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKXGVATROPYGE-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo acid under basic conditions to form the thiazolidinone ring.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-chlorobenzaldehyde to form the benzylidene derivative.

    Hydrazide Formation: The final step involves the reaction of the benzylidene-thiazolidinone with 2-hydroxybenzoic acid hydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrazide Group Reactivity

The hydrazide (–NH–NH–CO–) group participates in condensation and oxidation reactions:

  • Condensation with Carbonyl Compounds :
    Reacts with aldehydes/ketones to form hydrazones under mild acidic conditions. For example, interaction with salicylaldehyde yields Schiff base derivatives .

    R–CHO + HydrazideR–CH=N–NH–CO–+H2O\text{R–CHO + Hydrazide} \rightarrow \text{R–CH=N–NH–CO–} + \text{H}_2\text{O}
  • Oxidation :
    Susceptible to oxidation by agents like H2_2O2_2/UV, forming diazene intermediates . In Fenton-like systems, degradation generates hydroxylated byproducts (e.g., 2,3-dihydroxybenzoic acid) .

Thiazolidinone Ring Reactions

The 2,4-dioxo-thiazolidin-3-yl ring undergoes:

  • Nucleophilic Attack :
    The sulfur atom and carbonyl groups are reactive sites. Basic conditions facilitate ring-opening via nucleophilic substitution at the C2 or C4 positions .

  • Electrophilic Substitution :
    The 4-chlorobenzylidene group directs electrophiles (e.g., NO2+_2^+) to the para position of the benzene ring, though steric hindrance from the chloro substituent moderates reactivity .

Chlorobenzylidene Group Reactivity

The 4-chlorobenzylidene moiety participates in:

  • Halogen Exchange :
    Reacts with nucleophiles (e.g., hydroxide) under SNAr conditions, replacing chlorine with other groups (e.g., –OH, –NH2_2) .

  • Photodegradation :
    UV exposure induces C–Cl bond cleavage, forming benzyl radicals that recombine or oxidize to phenolic derivatives .

Hydroxybenzoic Acid Moiety Reactions

The 2-hydroxybenzoic acid component exhibits:

  • Chelation :
    Binds metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) via its phenolic –OH and carboxylate groups, influencing redox activity .

  • Oxidative Degradation :
    In advanced oxidation processes (AOPs), hydroxyl radicals (- OH) attack the aromatic ring, producing dihydroxybenzoic acids and aliphatic carboxylic acids .

Synthetic Modifications

Reaction TypeConditionsProductYieldReference
Hydrazone Formation Ethanol, glacial acetic acidSchiff base with salicylaldehyde78%
Thiazolidinone Alkylation K2_2CO3_3, DMF, 60°CS-alkyl derivatives65%
Chlorine Substitution NaOH, H2_2O, reflux4-hydroxybenzylidene analog52%
Oxidative Degradation H2_2O2_2/UV, pH 4.52,3-dihydroxybenzoic acid, catechol100%*
*Complete degradation observed after 150 min .

Stability Under Physiological Conditions

  • pH-Dependent Hydrolysis :
    The compound remains stable at neutral pH but hydrolyzes in acidic (pH < 3) or alkaline (pH > 9) environments, yielding 2-hydroxybenzoic acid and thiazolidinone fragments .

  • Thermal Stability :
    Decomposes above 220°C, releasing CO2_2 and HCl .

Interaction with Biological Targets

  • Enzyme Inhibition :
    The hydrazide and thiazolidinone groups inhibit HIV reverse transcriptase and hyaluronidase via hydrogen bonding and hydrophobic interactions .

  • Radical Scavenging :
    Neutralizes reactive oxygen species (ROS) through electron donation from the phenolic –OH group .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-hydroxy-benzoic acid derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or preservatives .

Anti-inflammatory Effects

The incorporation of the 2-hydroxybenzoic acid moiety is known for its anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of hydrazide derivatives. The unique structure of this compound allows it to interact with cellular mechanisms involved in cancer progression. Preliminary results indicate that it may induce apoptosis in cancer cells and inhibit tumor growth .

Polymer Chemistry

The hydrazide functional group can facilitate cross-linking in polymer matrices, enhancing the mechanical properties of materials. This application is particularly relevant in creating biocompatible polymers for medical devices or drug delivery systems .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel thiazolidine-based materials with tailored properties for specific applications such as sensors or catalysts. Its ability to form coordination complexes with metal ions opens avenues for developing advanced materials with unique functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazide derivatives demonstrated that 2-hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus1530
Escherichia coli2025

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using human cell lines revealed that this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses. The results suggest that it could be further developed into therapeutic agents for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Hydroxy-benzoic acid N’-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiazolidinone-Based Hydrazides

Compound Name Substituents on Benzylidene Linker Type Key Properties/Activities Reference
5-(2-(2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzamide (Compound 3) Varied (e.g., 4-nitro, 4-OH) Acetyl Antioxidant activity; synthesized via piperidine-catalyzed condensation
N′-{4-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide 2-chloro Butanoyl Longer linker may enhance solubility; structural analogs show antimicrobial potential

Key Differences :

  • Substituent Position : The 4-chloro group in the target compound vs. 2-chloro in may alter steric and electronic interactions, affecting target binding.
  • Linker Length: The acetyl linker in the target compound vs. butanoyl in influences molecular flexibility and hydrophobicity.

Hydrazides with Alternative Heterocyclic Cores

Compound Name Heterocycle Core Key Features Reference
Acetic acid N'-[2-(2,4-dioxo-3-phenyl-3,4-dihydro-2H-quinazolin-1-yl)-acetyl]-hydrazide (7) Quinazolin-2,4-dione Anti-cholera activity; phenyl substituent
(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives Coumarin Antimicrobial activity; coumarin fluorescence

Key Differences :

  • Core Heterocycle: Thiazolidinone (target) vs. quinazolin-dione () or coumarin (). Thiazolidinones are associated with antidiabetic and anti-inflammatory activities, whereas quinazolin-diones and coumarins are linked to antimicrobial effects.
  • Functional Groups : The salicylic acid moiety in the target compound may confer superior antioxidant properties compared to coumarin-based hydrazides .

Simple Benzylidene Hydrazides Without Heterocycles

Compound Name Structure Key Properties Reference
2-Hydroxy-benzoic acid (1-phenyl-ethylidene)-hydrazide Salicylic hydrazide + benzylidene Simpler structure; potential chelation

Key Differences :

  • Lack of Thiazolidinone Core: The absence of the thiazolidinone ring in reduces conformational rigidity and may limit bioactivity compared to the target compound.

Biological Activity

2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide, a compound with significant structural complexity, is derived from the combination of 2-hydroxybenzoic acid and thiazolidinone derivatives. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN3O5SC_{19}H_{14}ClN_{3}O_{5}S with a molecular weight of 431.8 g/mol. The structure features a thiazolidinone core, which is known for its diverse pharmacological properties.

Antibacterial and Antifungal Activities

Research indicates that compounds similar to 2-hydroxy-benzoic acid hydrazides exhibit substantial antibacterial and antifungal activities. In one study, derivatives of 4-chloro-2-hydroxy benzoic acid hydrazide were synthesized and evaluated for their biological effects. The results showed that these compounds demonstrated significant efficacy against various bacterial strains, suggesting that the thiazolidinone moiety may enhance the antimicrobial properties of the hydrazide .

Table 1: Antibacterial Activity of Hydrazide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4-Chloro-2-hydroxy benzoic acid hydrazideE. coli20
4-Chloro-2-hydroxy benzoic acid hydrazideS. aureus25
2-Hydroxy-benzoic acid N'-{...}P. aeruginosa22

Analgesic Activity

The analgesic potential of similar compounds has been explored through in-vivo studies. For instance, derivatives like 5-acetamido-2-hydroxy benzoic acid have shown promising results in pain relief tests, indicating that modifications to the benzene ring can enhance binding affinity to pain receptors such as COX-2 .

Table 2: Analgesic Activity Comparison

CompoundDosage (mg/kg)Pain Relief Effect (%)
Standard Drug (Aspirin)10060
5-Acetamido-2-hydroxy benzoic acid5080
2-Hydroxy-benzoic acid N'-{...}5075

Anti-inflammatory Properties

In addition to analgesia, the compound's anti-inflammatory effects have been assessed through various models. The presence of the thiazolidinone structure is believed to contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

A study conducted on thiazolidinedione derivatives revealed that modifications in the thiazolidinone structure significantly impacted biological activity. The presence of specific substituents on the benzene ring was correlated with enhanced antibacterial and anti-inflammatory activities .

Another research effort focused on synthesizing new hydrazide derivatives from thiazolidinones and evaluating their pharmacological profiles. These studies highlighted that certain derivatives exhibited superior activity compared to standard drugs like pioglitazone in diabetic models .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-hydroxy-benzoic acid hydrazide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazide precursors and substituted aldehydes or ketones. For example, refluxing 2-hydroxyacetohydrazide with benzoyl chloride in a water bath (100°C, 4 hours) under anhydrous conditions is a standard procedure . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and reaction time to maximize yield. Monitoring via TLC (e.g., 20% ethyl acetate/hexane) is critical to track intermediate formation .

Q. How are structural characterization techniques (e.g., NMR, IR, Mass Spectrometry) applied to confirm the integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring, N-H bend at ~3200 cm⁻¹ for the hydrazide moiety) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted benzene rings) and methylene/methine groups (δ 3.5–4.5 ppm) in the thiazolidinone-acetyl chain .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the acylhydrazine-thiazolidinone scaffold .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed experimentally?

  • Methodological Answer : The compound’s poor aqueous solubility (due to hydrophobic aromatic and thiazolidinone groups) can be mitigated using co-solvents (e.g., DMSO:water mixtures) or micellar encapsulation. Stability studies under varying pH (4–9) and temperature (25–60°C) reveal decomposition via hydrolysis of the hydrazide bond, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like PPAR-γ (for antidiabetic activity) or Mycobacterium tuberculosis enoyl reductase (for antimycobacterial activity) identifies binding affinities. For example, the 4-chloro-benzylidene group may enhance hydrophobic interactions in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization steps:
  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Validate purity via HPLC (>95%) to exclude impurities affecting bioactivity .
  • Replicate assays in triplicate with statistical analysis (e.g., ANOVA) to confirm significance .

Q. How can Design of Experiments (DoE) optimize the synthesis and pharmacological screening of derivatives?

  • Methodological Answer : A factorial design (e.g., 2³) tests variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) models yield vs. parameters. For bioactivity screening, DoE reduces the number of derivatives tested by prioritizing substituents (e.g., electron-withdrawing groups on the benzylidene ring) with predicted high activity .

Q. What role does the thiazolidin-2,4-dione moiety play in modulating pharmacokinetic properties?

  • Methodological Answer : The thiazolidin-2,4-dione core enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, its hydrophobicity may reduce bioavailability. Prodrug strategies (e.g., esterification of the hydroxybenzoic acid group) improve solubility without compromising target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-benzoic acid N'-{2-[5-(4-chloro-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetyl}-hydrazide

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